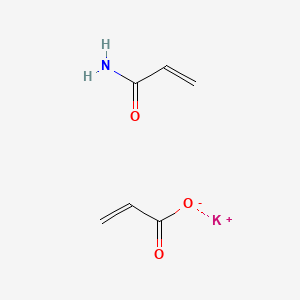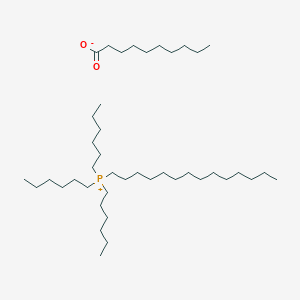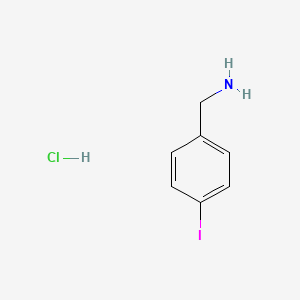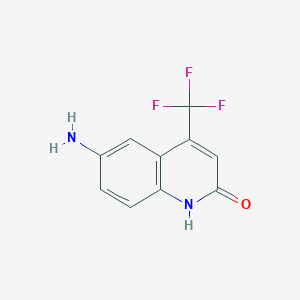
6-amino-4-trifluoromethylquinolin-2(1H)-one
Overview
Description
6-Amino-4-trifluoromethylquinolin-2(1H)-one (AFQ-1) is a synthetic compound with a unique chemical structure. It is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom in the ring. AFQ-1 has been widely studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments.
Scientific Research Applications
Synthesis and Cytotoxicity
Some novel compounds derived from 6-amino-4-trifluoromethylquinolin-2(1H)-one have shown promise in the field of cancer research. For instance, a study conducted by Toan et al. (2020) synthesized novel 2-amino-6-arylpyrimidines from α,β-unsaturated ketones of 3-acetyl-4-hydroxy-N-methylquinolin-2-one. These compounds exhibited significant in vitro cytotoxic activity against human hepatocellular carcinoma and squamous cell carcinoma cancer lines, suggesting potential therapeutic applications in cancer treatment (Toan et al., 2020).
Antioxidant Properties
The synthesis of biologically interesting 2-aryl-2,3-dihydroquinolin-4(1H)-ones, a category that includes derivatives of 6-amino-4-trifluoromethylquinolin-2(1H)-one, has been explored for their antioxidant properties. A study by Pandit et al. (2015) revealed that certain synthesized compounds exhibit potent free-radical scavenging ability, indicating their potential use as antioxidants (Pandit et al., 2015).
Antiviral Applications
Research into the antiviral properties of 6-amino-4-trifluoromethylquinolin-2(1H)-one derivatives has been conducted, particularly in relation to the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Yoon et al. (2019) synthesized 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives, with some showing high anti-MERS-CoV inhibitory activities. This research suggests the potential of these compounds in developing antiviral therapies (Yoon et al., 2019).
Antimicrobial Activity
The antimicrobial properties of quinolin-2(1H)-one derivatives, including those related to 6-amino-4-trifluoromethylquinolin-2(1H)-one, have been investigated. Creaven et al. (2010) synthesized Schiff base ligands from N-substituted-3-formyl-4-hydroxyquinolin-2-(1H)-one derivatives and found them to be active against Candida albicans, highlighting their potential as antimicrobial agents (Creaven et al., 2010).
Photophysical Applications
The fluorescence properties of certain quinolin-4(1H)-one derivatives have been studied for their potential use as molecular fluorescent probes. Motyka et al. (2011) evaluated the fluorescence properties of 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1 H )-ones, indicating their potential application in the development of fluorescent probes for biological studies (Motyka et al., 2011).
properties
IUPAC Name |
6-amino-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-9(16)15-8-2-1-5(14)3-6(7)8/h1-4H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXZMEMPGRLDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582115 | |
| Record name | 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-4-trifluoromethylquinolin-2(1H)-one | |
CAS RN |
328955-57-3 | |
| Record name | 6-Amino-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



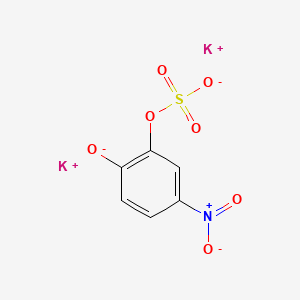
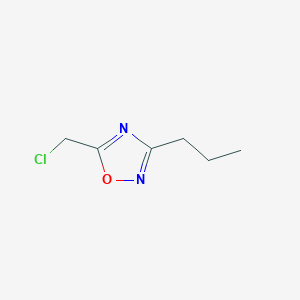
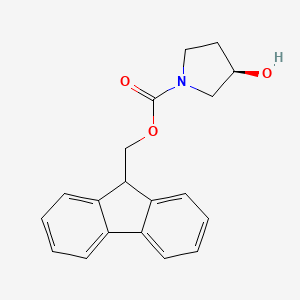
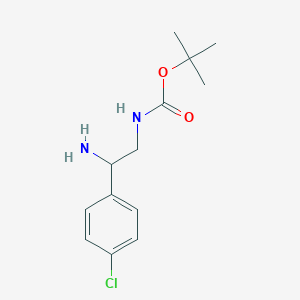
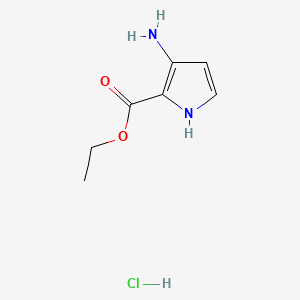
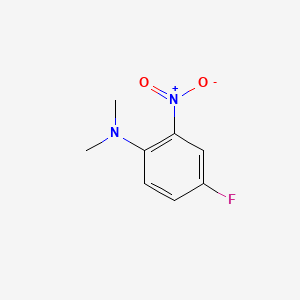
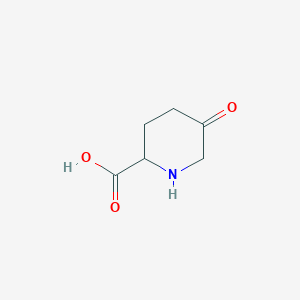
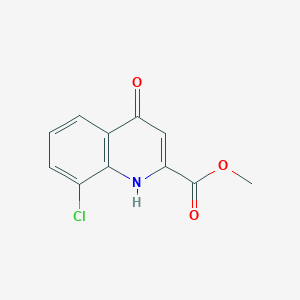
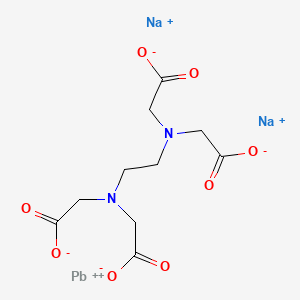
![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)
